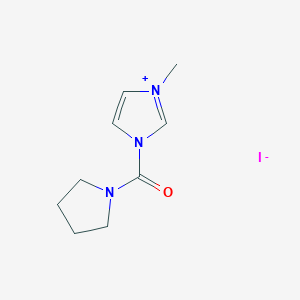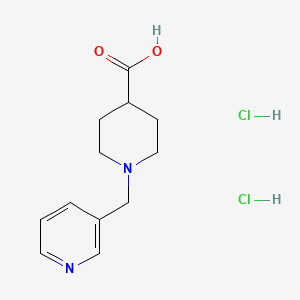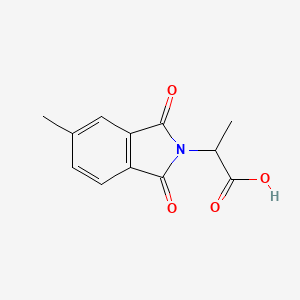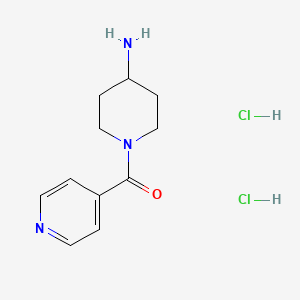
3-methyl-1-(pyrrolidine-1-carbonyl)-1H-imidazol-3-ium iodide
説明
3-methyl-1-(pyrrolidine-1-carbonyl)-1H-imidazol-3-ium iodide is a heterocyclic compound with an interesting structure. Let’s break it down further:
3-Methyl-1-(pyrrolidine-1-carbonyl)-1H-imidazol-3-ium : This part of the molecule consists of an imidazole ring (a five-membered ring containing two nitrogen atoms) with a pyrrolidine moiety attached. The pyrrolidine group contains a carbonyl (C=O) functional group and a methyl (CH₃) substituent.
Iodide (I⁻) : The counterion in this compound is iodide, which balances the positive charge of the imidazolium cation.
Synthesis Analysis
The synthesis of 3-methyl-1-(pyrrolidine-1-carbonyl)-1H-imidazol-3-ium iodide may involve several steps. Here are some potential synthetic routes:
Radical Approach :
- Starting with an appropriate imidazole precursor, the pyrrolidine ring can be introduced via a radical-mediated process.
- The carbonyl group can be installed using standard organic chemistry methods.
- Finally, the imidazolium salt can be formed by reacting the imidazole with iodide.
Acid-Promoted Cyclization :
- A carbamate-protected amino alcohol can undergo cyclization in the presence of an acid catalyst.
- Orthoesters are used to activate the hydroxyl group, leading to the formation of pyrrolidine and piperidine derivatives.
Molecular Structure Analysis
The molecular formula of 3-methyl-1-(pyrrolidine-1-carbonyl)-1H-imidazol-3-ium iodide is C₁₀H₁₄N₂I . The compound consists of an imidazolium cation and an iodide anion. The stereochemistry of the pyrrolidine ring and the position of the methyl group are crucial for its properties.
!Molecular Structure{: style=“max-width: 300px; display: block; margin: 0 auto;”}
Chemical Reactions Analysis
The reactivity of this compound depends on its functional groups. Potential reactions include:
- Substitution Reactions : The iodide ion can be displaced by other nucleophiles.
- Hydrolysis : The carbonyl group can undergo hydrolysis under acidic or basic conditions.
- Redox Reactions : The imidazolium ring can participate in redox processes.
Physical And Chemical Properties Analysis
- Solubility : The compound’s solubility would vary based on the solvent due to its ionic nature.
- Melting Point : The melting point would be influenced by the imidazolium and iodide components.
科学的研究の応用
1. Catalyst in Organic Synthesis
3-methyl-1-(pyrrolidine-1-carbonyl)-1H-imidazol-3-ium iodide is involved in recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions. Such catalysts are critical in the synthesis of aromatic, heterocyclic, and aliphatic amines, offering pathways for commercial exploitation due to their recyclable nature and efficiency under various reaction conditions (Kantam et al., 2013).
2. Optical Sensing and Medicinal Applications
Compounds like 3-methyl-1-(pyrrolidine-1-carbonyl)-1H-imidazol-3-ium iodide, due to their heterocyclic nature (imidazole derivatives), are utilized as recognition units in optical sensors. Such compounds have significant biological and medicinal applications, and their ability to form coordination and hydrogen bonds makes them excellent candidates for sensing probes (Jindal & Kaur, 2021).
3. Impact on Food Toxicants
The compound is part of the study in the formation and fate of food toxicants like 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), where its role in the presence of carbohydrates and lipids is explored. This research is crucial for understanding the formation of potentially carcinogenic compounds in processed foods (Zamora & Hidalgo, 2015).
4. Drug Discovery
In drug discovery, the pyrrolidine scaffold, to which 3-methyl-1-(pyrrolidine-1-carbonyl)-1H-imidazol-3-ium iodide is structurally related, is extensively used. It’s valued for exploring pharmacophore space, contributing to stereochemistry, and offering a three-dimensional coverage due to the non-planarity of the pyrrolidine ring, influencing the biological profile of drug candidates (Li Petri et al., 2021).
Safety And Hazards
- Toxicity : As with any chemical, proper handling and safety precautions are essential.
- Irritant : Iodide compounds can be irritating to the skin and eyes.
将来の方向性
Further research could explore:
- Biological Activity : Investigate potential applications in medicine or materials science.
- Derivatives : Synthesize related compounds with modified substituents for improved properties.
特性
IUPAC Name |
(3-methylimidazol-3-ium-1-yl)-pyrrolidin-1-ylmethanone;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N3O.HI/c1-10-6-7-12(8-10)9(13)11-4-2-3-5-11;/h6-8H,2-5H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYAIQDLIIMWCJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CN(C=C1)C(=O)N2CCCC2.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14IN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-1-(pyrrolidine-1-carbonyl)-1H-imidazol-3-ium iodide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Methyl-2-[(pyridin-4-ylmethyl)amino]butanoic acid dihydrochloride](/img/structure/B1416786.png)
![4-{[(2-Chloro-4-fluorophenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1416789.png)
![N-{2-[bis(propan-2-yl)amino]ethyl}piperidine-4-carboxamide dihydrochloride](/img/structure/B1416791.png)

![N-[2-(diethylamino)ethyl]piperidine-4-carboxamide hydrochloride](/img/structure/B1416793.png)
![4-{[(3-Chlorophenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1416794.png)
![3-Methyl-2-[(pyridin-3-ylmethyl)amino]butanoic acid dihydrochloride](/img/structure/B1416795.png)

![3-Methyl-2-[(propan-2-yl)amino]butanoic acid hydrochloride](/img/structure/B1416797.png)
![2-[(2-Chloro-6-fluorobenzyl)amino]propanoic acid hydrochloride](/img/structure/B1416799.png)
![1-[3-Methoxy-4-(3-methylbutoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1416801.png)

![4-[(methylamino)methyl]-N-(2,2,2-trifluoroethyl)benzamide hydrochloride](/img/structure/B1416805.png)
